molecular formula C31H30Cl2N2O5 B12005077 (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione CAS No. 488731-77-7

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

Cat. No.: B12005077
CAS No.: 488731-77-7
M. Wt: 581.5 g/mol
InChI Key: GCISIQMRDSUNFR-ORIPQNMZSA-N
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Description

  • The compound’s IUPAC name is (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione.
  • It belongs to the class of pyrrolidine-2,3-dione derivatives.
  • This compound exhibits interesting pharmacological properties and has been studied for its potential applications.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of a substituted phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolidine ring.

      Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in a suitable solvent (e.g., ethanol or dichloromethane) with a catalytic amount of acid or base.

      Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but they may include derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways.

      Biology and Medicine: Investigations focus on its potential as an anticancer agent, anti-inflammatory compound, or enzyme inhibitor.

      Industry: Its applications in materials science, such as organic electronics or polymers, are also explored.

  • Mechanism of Action

    • The compound likely exerts its effects through interactions with specific molecular targets. For example:
      • In cancer research, it may inhibit enzymes involved in cell proliferation.
      • In inflammation studies, it could modulate cytokine pathways.
    • Further mechanistic studies are needed to fully understand its mode of action.
  • Comparison with Similar Compounds

      Uniqueness: The combination of the phenolic hydroxyl, dichlorophenyl, and morpholine moieties makes this compound unique.

      Similar Compounds:

    Remember that this compound’s detailed characterization and applications may vary based on ongoing research

    Properties

    CAS No.

    488731-77-7

    Molecular Formula

    C31H30Cl2N2O5

    Molecular Weight

    581.5 g/mol

    IUPAC Name

    (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

    InChI

    InChI=1S/C31H30Cl2N2O5/c1-20-17-23(40-19-21-5-3-2-4-6-21)8-9-24(20)29(36)27-28(22-7-10-25(32)26(33)18-22)35(31(38)30(27)37)12-11-34-13-15-39-16-14-34/h2-10,17-18,28,36H,11-16,19H2,1H3/b29-27+

    InChI Key

    GCISIQMRDSUNFR-ORIPQNMZSA-N

    Isomeric SMILES

    CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)Cl)Cl)/O

    Canonical SMILES

    CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)Cl)Cl)O

    Origin of Product

    United States

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